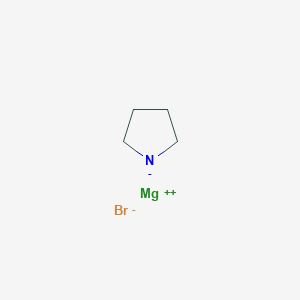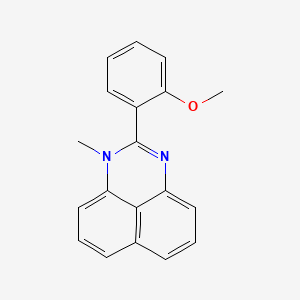
Perimidine, 2-(o-methoxyphenyl)-1-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Perimidine, 2-(o-methoxyphenyl)-1-methyl- is a heterocyclic compound that belongs to the family of perimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Perimidine, 2-(o-methoxyphenyl)-1-methyl- typically involves the condensation of o-methoxybenzaldehyde with appropriate amines under specific reaction conditions. One common method involves the use of o-methoxybenzaldehyde, nitroethane, and n-butylamine in toluene, followed by reduction with iron and hydrochloric acid . The reaction is carried out under reflux conditions, and the product is purified through steam distillation and extraction.
Industrial Production Methods
Industrial production of Perimidine, 2-(o-methoxyphenyl)-1-methyl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and reaction conditions can be optimized to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Perimidine, 2-(o-methoxyphenyl)-1-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring and the perimidine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Perimidine, 2-(o-methoxyphenyl)-1-methyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Perimidine, 2-(o-methoxyphenyl)-1-methyl- involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with biological molecules, influencing their function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(o-hydroxyphenyl)perimidine: Similar structure but with a hydroxyl group instead of a methoxy group.
2-phenylperimidine: Lacks the methoxy group, leading to different chemical properties and reactivity.
Uniqueness
The presence of the o-methoxyphenyl group in Perimidine, 2-(o-methoxyphenyl)-1-methyl- imparts unique chemical properties, such as increased reactivity and potential for forming intramolecular hydrogen bonds
Properties
CAS No. |
63656-60-0 |
|---|---|
Molecular Formula |
C19H16N2O |
Molecular Weight |
288.3 g/mol |
IUPAC Name |
2-(2-methoxyphenyl)-1-methylperimidine |
InChI |
InChI=1S/C19H16N2O/c1-21-16-11-6-8-13-7-5-10-15(18(13)16)20-19(21)14-9-3-4-12-17(14)22-2/h3-12H,1-2H3 |
InChI Key |
WQHKWSLHTMSJAL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC3=C2C(=CC=C3)N=C1C4=CC=CC=C4OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



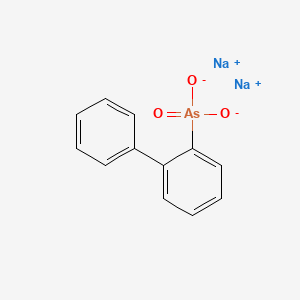
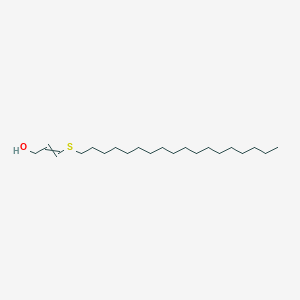
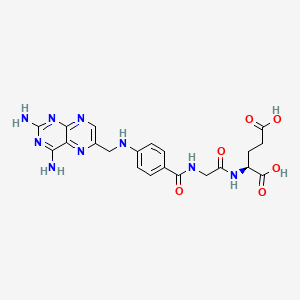
![4-Phenyl-2,6,7,8-tetrahydropyrrolo[2,1-c][1,2,4]triazin-3(4H)-one](/img/structure/B14494108.png)
![1-(Trifluoromethanesulfonyl)-4-[(trifluoromethyl)sulfanyl]benzene](/img/structure/B14494110.png)
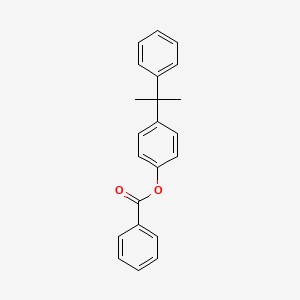
![2,2-Dimethyl-7-oxabicyclo[4.1.0]hept-4-en-3-one](/img/structure/B14494123.png)
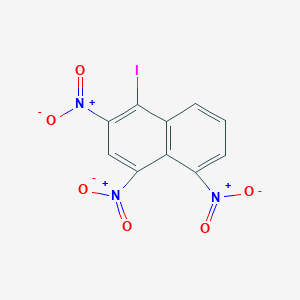
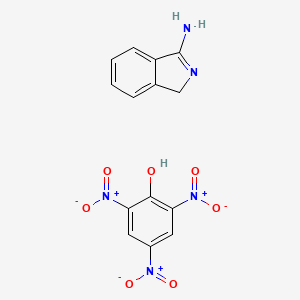
![2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-4,5-dimethylphenol](/img/structure/B14494138.png)


